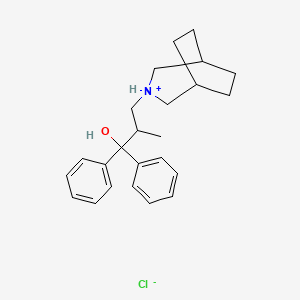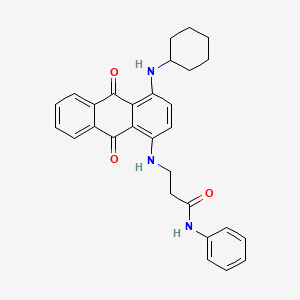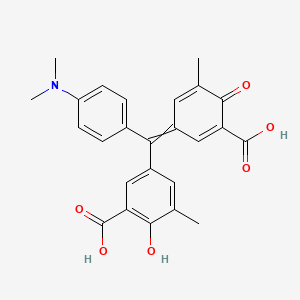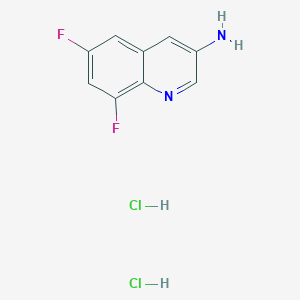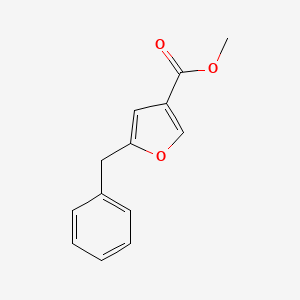![molecular formula C10H13Cl3Si B13743901 Silane, trichloro[(ethylphenyl)ethyl]- CAS No. 259818-28-5](/img/structure/B13743901.png)
Silane, trichloro[(ethylphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trichloro[(ethylphenyl)ethyl]- is an organosilicon compound with the molecular formula C10H13Cl3Si. It is a derivative of silane, where three chlorine atoms and an ethylphenyl group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
Silane, trichloro[(ethylphenyl)ethyl]- can be synthesized through the reaction of ethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction can be represented as follows:
C8H9SiH3+3Cl2→C8H9SiCl3+3HCl
Industrial Production Methods
In industrial settings, the production of silane, trichloro[(ethylphenyl)ethyl]- involves the chlorination of ethylphenylsilane in large reactors. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
Silane, trichloro[(ethylphenyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions to replace chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions, to facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of silane derivatives with fewer chlorine atoms.
科学的研究の応用
Silane, trichloro[(ethylphenyl)ethyl]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of silane, trichloro[(ethylphenyl)ethyl]- involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorine atoms can be readily replaced by other functional groups, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Trichlorosilane (HSiCl3): A simpler silane compound with three chlorine atoms attached to silicon.
Ethyltrichlorosilane (C2H5SiCl3): Similar structure but with an ethyl group instead of an ethylphenyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of an ethylphenyl group.
Uniqueness
Silane, trichloro[(ethylphenyl)ethyl]- is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
特性
CAS番号 |
259818-28-5 |
|---|---|
分子式 |
C10H13Cl3Si |
分子量 |
267.6 g/mol |
IUPAC名 |
trichloro-[2-(3-ethylphenyl)ethyl]silane |
InChI |
InChI=1S/C10H13Cl3Si/c1-2-9-4-3-5-10(8-9)6-7-14(11,12)13/h3-5,8H,2,6-7H2,1H3 |
InChIキー |
OCNVJCXXBYPIND-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


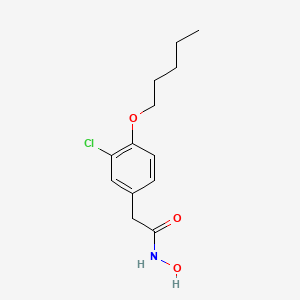
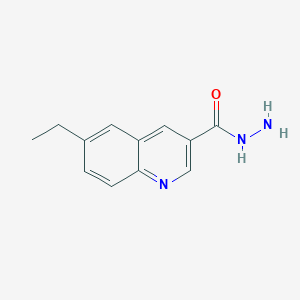
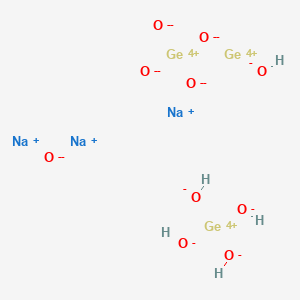
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
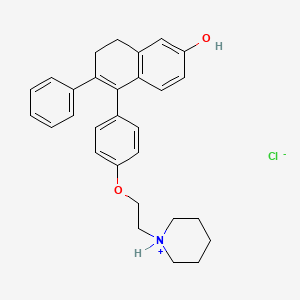
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
